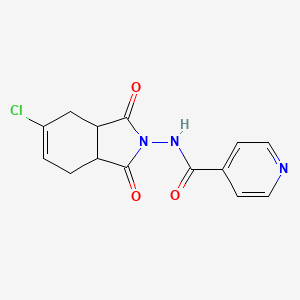![molecular formula C20H29ClN2O6S B3947376 1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate](/img/structure/B3947376.png)
1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 by a group of researchers at Eli Lilly and Company, and has since been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When activated by glutamate, mGluR1 triggers a cascade of intracellular signaling events that can lead to various physiological and pathological effects. By blocking the activation of mGluR1, this compound can help to elucidate the specific roles of this receptor in various processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to inhibit the release of glutamate in the brain, reduce the activity of certain ion channels, and modulate the activity of various intracellular signaling pathways. These effects can have a wide range of downstream effects on cellular and tissue function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate is its selectivity for mGluR1, which allows for specific investigation of the role of this receptor in various processes. However, like any experimental tool, this compound has limitations as well. For example, its effects can be influenced by factors such as concentration, duration of exposure, and the specific experimental system used. Additionally, it is important to consider the potential off-target effects of this compound, as well as the potential for interactions with other experimental manipulations.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate and mGluR1. Some possible areas of investigation include:
- Further elucidation of the specific roles of mGluR1 in various physiological and pathological processes
- Development of more selective and potent mGluR1 antagonists for use in experimental and therapeutic applications
- Investigation of the potential therapeutic effects of mGluR1 antagonists in conditions such as pain, addiction, and neurodegenerative diseases
- Exploration of the potential interactions between mGluR1 and other signaling pathways and receptors, and their implications for cellular and tissue function.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, it has been used to study the involvement of mGluR1 in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in these and other conditions.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cyclooctylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S.C2H2O4/c19-16-8-10-18(11-9-16)24(22,23)21-14-12-20(13-15-21)17-6-4-2-1-3-5-7-17;3-1(4)2(5)6/h8-11,17H,1-7,12-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSZJJGHAHCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![1-(2-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947312.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)

![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)
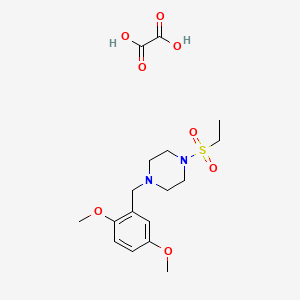
![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
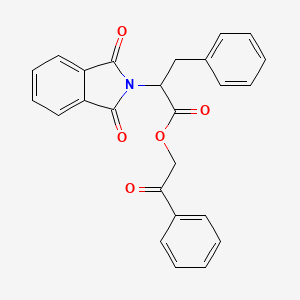
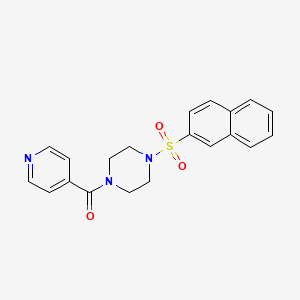
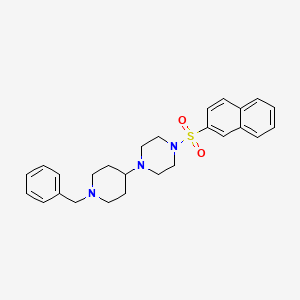
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3947368.png)
![1-(2,3-dichlorophenyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3947387.png)
